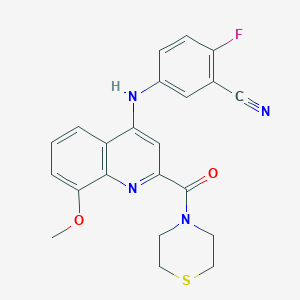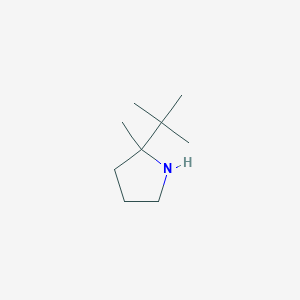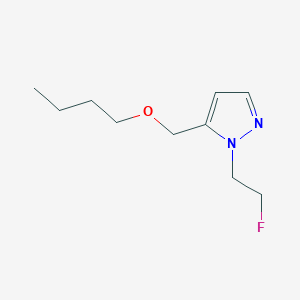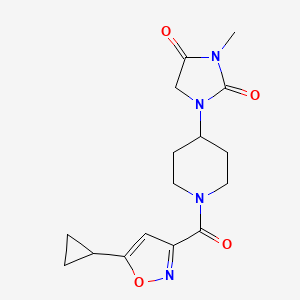
2-Fluoro-5-((8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-((8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzonitrile is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Zn2+ Detection
Research by Ohshima et al. (2010) focuses on the design and synthesis of fluorescent probes for Zn2+ detection, highlighting the potential application of quinoline derivatives in creating sensitive and efficient tools for detecting metal ions in biological systems. This research presents a quinoline-pendant cyclen as a Zn2+ fluorophore, demonstrating its application in practical detection within sample solutions and living cells, suggesting a similar potential application for the specified compound in biosensing and cellular imaging applications (Ohshima et al., 2010).
Fluorescent Labeling Reagents
Hirano et al. (2004) developed a novel fluorophore, 6-methoxy-4-quinolone, which exhibits strong fluorescence across a wide pH range in aqueous media. This study suggests the use of quinoline derivatives as fluorescent labeling reagents in biomedical analysis, indicating that similar compounds could serve as powerful tools for labeling and detection in biochemical assays (Hirano et al., 2004).
Synthesis and Photoluminescence of Quinoline Derivatives
Xinhua Ouyang et al. (2007) synthesized new 8-hydroxyquinoline derivatives and studied their metallic complexes, revealing their synthesis and photoluminescence properties. This research underscores the potential of quinoline derivatives in developing materials for photoluminescence applications, such as in the creation of novel organic light-emitting diodes (OLEDs) or other optoelectronic devices (Xinhua Ouyang et al., 2007).
Antibacterial Quinolone Derivatives
Inoue et al. (1994) synthesized a novel series of quinolone derivatives with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This study illustrates the application of quinoline derivatives in developing new antibacterial agents, suggesting a potential research avenue for exploring the antibacterial properties of the specified compound (Inoue et al., 1994).
Propiedades
IUPAC Name |
2-fluoro-5-[[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-29-20-4-2-3-16-18(25-15-5-6-17(23)14(11-15)13-24)12-19(26-21(16)20)22(28)27-7-9-30-10-8-27/h2-6,11-12H,7-10H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIDARLNYLMWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=C(C=C3)F)C#N)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2731334.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-2-pyrrolidinone](/img/structure/B2731339.png)

![5-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2731341.png)

![6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2731347.png)
![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2731349.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2731350.png)
![4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2731351.png)